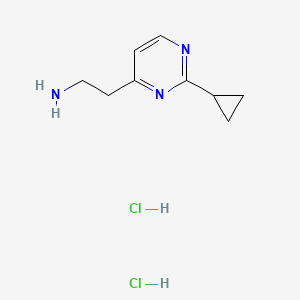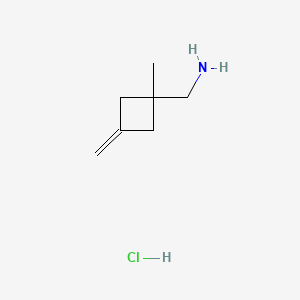
1-(1-Methyl-3-methylidenecyclobutyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-3-methylidenecyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClN. It is a derivative of methanamine, featuring a cyclobutyl ring substituted with a methyl and methylene group.
Vorbereitungsmethoden
The synthesis of 1-(1-Methyl-3-methylidenecyclobutyl)methanamine hydrochloride typically involves the following steps:
Cyclobutyl Ring Formation: The initial step involves the formation of the cyclobutyl ring, which can be achieved through cyclization reactions.
Substitution Reactions:
Amination: The methanamine group is introduced through amination reactions, often using reagents like ammonia or amines.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-(1-Methyl-3-methylidenecyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-3-methylidenecyclobutyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-3-methylidenecyclobutyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(1-Methyl-3-methylidenecyclobutyl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(3-Methylenecyclobutyl)methanamine: This compound has a similar structure but lacks the methyl group on the cyclobutyl ring.
(1-Methylcyclobutyl)methanamine hydrochloride: This compound has a similar cyclobutyl ring but differs in the substitution pattern
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H14ClN |
|---|---|
Molekulargewicht |
147.64 g/mol |
IUPAC-Name |
(1-methyl-3-methylidenecyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-6-3-7(2,4-6)5-8;/h1,3-5,8H2,2H3;1H |
InChI-Schlüssel |
QRBIJCXOYXBZNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C)C1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




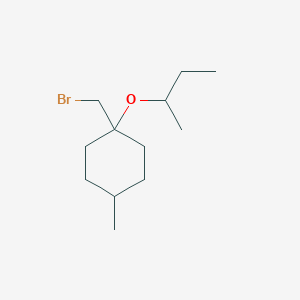
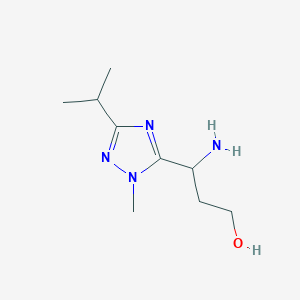
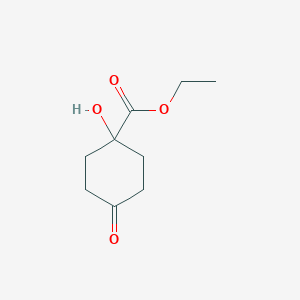
![1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanol](/img/structure/B13474419.png)
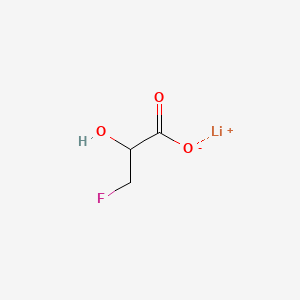

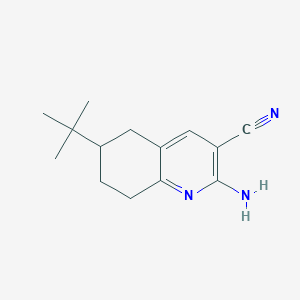
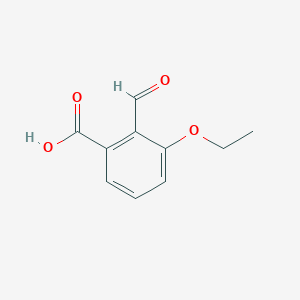
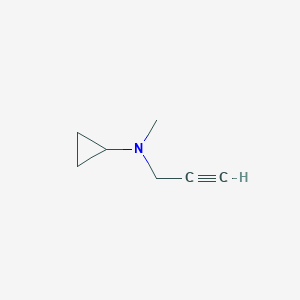
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride](/img/structure/B13474434.png)
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13474440.png)
